molecular formula C22H16FIN2O2 B2795459 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533887-90-0

7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

货号: B2795459
CAS 编号: 533887-90-0
分子量: 486.285
InChI 键: NINXFBFMYCEBEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the fluorine and iodine substituents. Common reagents used in these steps include fluorinating agents like Selectfluor and iodinating agents such as iodine monochloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzodiazepine core.

    Reduction: Reduction reactions may target the carbonyl group in the benzodiazepine ring.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydrobenzodiazepine.

科学研究应用

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s benzodiazepine core makes it a candidate for studying receptor interactions, particularly with GABA receptors.

Medicine

Medically, derivatives of this compound could be explored for their potential anxiolytic, sedative, or anticonvulsant properties.

Industry

In the industrial sector, the compound’s fluorine and iodine substituents could make it useful in materials science, particularly in the development of new polymers or advanced materials.

作用机制

The mechanism of action for compounds in the benzodiazepine family typically involves binding to the GABA-A receptor in the central nervous system. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects. The presence of fluorine and iodine atoms may alter the binding affinity and efficacy, potentially leading to unique pharmacological profiles.

相似化合物的比较

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar core structure but different substituents.

    Lorazepam: Another benzodiazepine with a chlorinated phenyl ring.

    Clonazepam: Contains a nitro group instead of fluorine and iodine.

Uniqueness

The unique combination of fluorine and iodine in 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can significantly influence its chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and metabolic stability compared to other benzodiazepines.

生物活性

7-Fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of benzodiazepines have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Anticancer Activity of Related Benzodiazepine Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF75.0Apoptosis induction
Compound BHT293.2Cell cycle arrest in G2/M phase
Compound CM214.8Disruption of microtubule dynamics

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS). They primarily act as agonists at the GABA-A receptor, enhancing the inhibitory effects of GABA. This mechanism results in anxiolytic, sedative, and muscle relaxant properties.

Case Study: Anxiolytic Activity
A study conducted on a related benzodiazepine derivative demonstrated significant anxiolytic effects in animal models. The compound was administered in varying doses, and behavioral tests indicated reduced anxiety levels compared to control groups.

Antimicrobial Activity

Some benzodiazepine derivatives have also shown antimicrobial properties. Research indicates that these compounds can inhibit the growth of certain bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Benzodiazepine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus8 µg/mL

常见问题

Basic Research Question: How can researchers optimize the synthesis of 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-1,4-benzodiazepin-2-one to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the benzodiazepine core functionalization. Key steps include:

  • Acylation : Reacting the benzodiazepine core with 2-iodobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the iodobenzoyl group.
  • Fluorination : Selective fluorination at the 7-position using fluorinating agents like Selectfluor® or DAST.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
    Critical Parameters :
  • Temperature control (<0°C during acylation to avoid side reactions).
  • Moisture-sensitive reagents require inert atmospheres (argon/nitrogen).
  • Monitor reaction progress via TLC or HPLC-MS .

Advanced Research Question: What spectroscopic and analytical techniques are most effective for characterizing structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolve substituent positions (e.g., fluorophenyl vs. iodobenzoyl orientation) via coupling constants and NOESY.
    • 19F NMR : Confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F).
  • X-ray Crystallography : Resolve absolute stereochemistry and crystal packing effects.
  • HRMS : Validate molecular formula (C₂₂H₁₅FINO₂; expected [M+H]⁺ = 512.02).
  • HPLC-PDA : Assess purity (>95% by area normalization) .

Basic Research Question: How does the 2-iodobenzoyl substituent influence binding affinity to GABAA receptor subtypes compared to other halogenated analogs?

Methodological Answer:

  • Radioligand Displacement Assays : Compare IC₅₀ values against [³H]flumazenil in αxβ2γ2 GABAA subtypes.
  • Key Findings :
    • 2-Iodobenzoyl enhances hydrophobic interactions in the benzodiazepine binding pocket versus smaller halogens (Cl, F).
    • Iodine’s polarizability may improve subtype selectivity (e.g., α1 vs. α5) .

Advanced Research Question: What strategies resolve contradictions in SAR studies between in vitro receptor binding and in vivo efficacy data?

Methodological Answer:

  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., deiodination).
  • Pharmacokinetic Profiling : Measure bioavailability (%F) and brain penetration (logBB) via LC-MS/MS.
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., Desmond or GROMACS) to correlate binding poses with functional activity .

Basic Research Question: What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Side Reactions :
    • Iodine Displacement : Nucleophilic attack on the iodobenzoyl group by solvents (e.g., DMF).
    • Oxidation : Benzodiazepine ring oxidation under acidic conditions.
  • Mitigation :
    • Use anhydrous solvents and low temperatures.
    • Add antioxidants (e.g., BHT) during purification .

Advanced Research Question: How can computational modeling guide the design of analogs with improved GABAA subtype selectivity?

Methodological Answer:

  • Docking Studies : Use Glide or AutoDock to predict binding modes in α1- vs. α2-containing receptors.
  • Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., iodine vs. bromine) on binding energy.
  • QSAR Models : Corinate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC₅₀ .

Basic Research Question: What in vitro assays are suitable for evaluating the compound’s potential neurotoxicity?

Methodological Answer:

  • MTT Assay : Measure cell viability in SH-SY5Y neuronal cells (IC₅₀ threshold <10 µM).
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >30 µM desired).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (LC-MS/MS metabolite monitoring) .

Advanced Research Question: How does fluorination at the 7-position affect metabolic stability versus non-fluorinated analogs?

Methodological Answer:

  • Comparative Metabolism :
    • Fluorine blocks CYP450-mediated oxidation at the 7-position, reducing metabolite formation.
    • Half-Life (t½) : Fluorinated analogs show t½ >4 hrs in human hepatocytes vs. <2 hrs for non-fluorinated analogs.
  • Analytical Validation : Use UPLC-QTOF to identify phase I/II metabolites .

Basic Research Question: What crystallographic data are available for structurally related benzodiazepines, and how can they inform co-crystallization trials?

Methodological Answer:

  • Public Databases : Search the PDB for GABAA-bound benzodiazepines (e.g., diazepam, PDB: 6HUP).
  • Co-Crystallization Conditions :
    • Use 20% PEG 3350, 0.2 M ammonium citrate (pH 7.0) for crystal growth.
    • Soak crystals in 5 mM ligand solution (24 hrs) .

Advanced Research Question: How can researchers design in vivo studies to differentiate anxiolytic vs. sedative effects of this compound?

Methodological Answer:

  • Animal Models :
    • Elevated Plus Maze : Anxiolytic activity (time in open arms).
    • Rotarod Test : Sedation/motor impairment (latency to fall).
  • Dose-Response : Test 0.3–30 mg/kg (po) to establish therapeutic index (ED₅₀ anxiolysis vs. TD₅₀ sedation).
  • Control Compounds : Compare to diazepam (non-selective) and zolpidem (α1-selective) .

属性

IUPAC Name

7-fluoro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FIN2O2/c23-15-10-11-19-17(12-15)21(14-6-2-1-3-7-14)26(13-20(27)25-19)22(28)16-8-4-5-9-18(16)24/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXFBFMYCEBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC=C3I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。